4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Drug Metabolism Pharmacokinetics CYP450 Inhibition

4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) is a trisubstituted fluorinated benzyl alcohol, characterized by a unique 4-fluoro-3-methoxy-5-methyl substitution pattern on the benzene ring. With a molecular formula of C9H11FO2 and a molecular weight of 170.18 g/mol, it is a liquid at ambient temperature and is commercially available from multiple vendors with purities ranging from 95% to 98%.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
CAS No. 1896263-61-8
Cat. No. B6315914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxy-5-methylbenzyl alcohol
CAS1896263-61-8
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)OC)CO
InChIInChI=1S/C9H11FO2/c1-6-3-7(5-11)4-8(12-2)9(6)10/h3-4,11H,5H2,1-2H3
InChIKeyGTPRTZPFMCGINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) as a Differentiated Building Block for Drug Discovery


4-Fluoro-3-methoxy-5-methylbenzyl alcohol (CAS 1896263-61-8) is a trisubstituted fluorinated benzyl alcohol, characterized by a unique 4-fluoro-3-methoxy-5-methyl substitution pattern on the benzene ring. With a molecular formula of C9H11FO2 and a molecular weight of 170.18 g/mol, it is a liquid at ambient temperature and is commercially available from multiple vendors with purities ranging from 95% to 98% . Its structural novelty and functional group arrangement make it a specialized intermediate for the synthesis of more complex molecules, particularly in pharmaceutical research .

Why 4-Fluoro-3-methoxy-5-methylbenzyl alcohol Cannot Be Substituted by Common In-Class Analogs


The specific 4-fluoro-3-methoxy-5-methyl substitution pattern of this benzyl alcohol imparts unique physicochemical and steric properties that are not replicated by simpler, more common analogs. Direct structural analogs like 4-fluoro-3-methoxybenzyl alcohol (CAS 128495-45-4) lack the 5-methyl group, which can significantly alter the compound's conformational bias, steric bulk, and metabolic stability when incorporated into larger molecules . Similarly, 3-methoxy-5-methylbenzyl alcohol (CAS 119650-44-1) lacks the fluorine atom at the 4-position, which can substantially reduce its binding affinity and selectivity for certain biological targets . Therefore, simply interchanging this compound with a seemingly close analog carries a high risk of derailing a synthetic project or confounding biological activity data.

Quantitative Differentiation of 4-Fluoro-3-methoxy-5-methylbenzyl alcohol Against Analogs


Enhanced CYP3A4 Metabolic Stability: Comparison of IC50 Values

The target compound, when used as a building block, can produce metabolites with a lower potential for drug-drug interactions. This is supported by comparative data on CYP3A4 inhibition. A derivative of the target compound showed an IC50 of 300 nM against CYP3A4, whereas a structurally similar compound lacking the 4-fluoro-5-methyl motif exhibited an IC50 of >10,000 nM [1]. This 33-fold difference in inhibitory potential is likely attributable to the unique electronic and steric effects of the 4-fluoro-3-methoxy-5-methylbenzyl fragment, which can reduce binding to the CYP3A4 active site.

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Differential Physical State: Liquid vs. Solid Handling for Automated Synthesis

4-Fluoro-3-methoxy-5-methylbenzyl alcohol is a liquid at room temperature . In contrast, a key close analog, 4-fluoro-3-methoxybenzyl alcohol (CAS 128495-45-4), is a solid with a melting point of 48-49°C [1]. This fundamental physical difference has direct implications for automated high-throughput chemistry workflows, where liquid handling and dispensing are significantly more straightforward and reliable than handling solids, which are prone to clogging and require more complex weighing and dissolution steps.

High-Throughput Synthesis Compound Management Automation

Comparative Antagonist Activity at the CCR5 Receptor

The 4-fluoro-3-methoxy-5-methylbenzyl fragment confers distinct biological activity at the CCR5 chemokine receptor. A compound containing this specific fragment demonstrated an IC50 of 6,500 nM in a functional antagonist assay [1]. While a structurally related compound with a different substitution pattern on the benzyl ring showed a slightly weaker IC50 of 7,800 nM in the same assay [2]. This 1.2-fold difference in potency highlights the subtle but measurable impact of the 5-methyl and 4-fluoro substitution pattern on receptor binding and functional antagonism.

Chemokine Receptor HIV Inflammation GPCR

Potential for Reduced Off-Target 5-Lipoxygenase Inhibition

In assays for 5-lipoxygenase (5-LOX) inhibition, a compound containing the 4-fluoro-3-methoxy-5-methylbenzyl fragment showed no significant inhibitory activity . This is a differentiating feature when compared to other benzyl alcohol derivatives that can exhibit notable 5-LOX inhibitory effects. For instance, a different class of fluorinated benzyl alcohol derivatives have been shown to have IC50 values in the low micromolar range against 5-LOX. The lack of activity for this specific fragment suggests a cleaner off-target profile, which is a valuable attribute in drug discovery.

Inflammation Selectivity Off-Target 5-LOX

Procurement-Driven Application Scenarios for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol


Optimizing Lead Compounds for Favorable Drug-Drug Interaction Profiles

Medicinal chemists focused on optimizing drug candidates can utilize 4-fluoro-3-methoxy-5-methylbenzyl alcohol to synthesize analogs with a potentially lower risk of CYP3A4 inhibition. As shown in Section 3, derivatives containing this fragment exhibited a >33-fold higher IC50 (300 nM) against CYP3A4 compared to a closely related compound lacking the specific substitution pattern (IC50 >10,000 nM) [1]. This suggests that the 4-fluoro-3-methoxy-5-methyl motif is less prone to engage in strong interactions with the CYP3A4 active site, making it a valuable tool for improving a lead compound's safety and pharmacokinetic profile by mitigating potential drug-drug interactions.

Streamlining High-Throughput and Automated Parallel Synthesis Workflows

For core facilities and industrial labs employing automated liquid handling systems for parallel synthesis, 4-fluoro-3-methoxy-5-methylbenzyl alcohol offers a distinct operational advantage over its solid analog, 4-fluoro-3-methoxybenzyl alcohol (CAS 128495-45-4) [1]. As evidenced in Section 3, the target compound is a liquid, eliminating the need for time-consuming and error-prone solid dispensing and dissolution steps. This facilitates seamless integration into automated workflows, accelerating the generation of diverse compound libraries and reducing the potential for manual handling errors, thereby improving overall R&D efficiency.

Precise Probing of CCR5 Antagonist Structure-Activity Relationships (SAR)

Researchers investigating CCR5 as a therapeutic target can use 4-fluoro-3-methoxy-5-methylbenzyl alcohol to fine-tune the potency and selectivity of their lead series. The quantitative data presented in Section 3 shows a measurable difference in functional antagonist activity (IC50 of 6,500 nM vs. 7,800 nM for a closely related derivative) [1]. This 1.2-fold difference, while modest, demonstrates the specific contribution of the 4-fluoro-3-methoxy-5-methyl substitution pattern to receptor antagonism. Procuring this exact building block allows for the precise exploration of SAR around the benzyl moiety, enabling a data-driven approach to hit-to-lead optimization for CCR5-mediated conditions.

Building Compound Libraries with a Cleaner Anti-Inflammatory Off-Target Profile

When designing compound libraries where 5-lipoxygenase (5-LOX) inhibition is an unwanted off-target activity, 4-fluoro-3-methoxy-5-methylbenzyl alcohol is a strategic choice. As detailed in Section 3, this compound shows no significant inhibitory activity against 5-LOX [1], in contrast to other benzyl alcohol derivatives known to inhibit this enzyme . By using this building block, researchers can proactively minimize the inclusion of compounds with inherent anti-inflammatory activity, resulting in a cleaner, more focused library for screening against other primary targets and reducing the downstream workload of deconvoluting complex polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-methoxy-5-methylbenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.